Sodium 3-bromo-4-ethoxybenzene-1-sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-bromo-4-ethoxybenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-ethoxybenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate salt. The process may involve the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions followed by purification steps to achieve high purity levels. The compound is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-bromo-4-ethoxybenzene-1-sulfinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfinate group can be oxidized to sulfonate or reduced to sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the sulfinate group.
Reduction: Reducing agents like sodium borohydride can reduce the sulfinate group.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium iodide can yield 3-iodo-4-ethoxybenzene-1-sulfinate.
Oxidation: The major product is the corresponding sulfonate.
Reduction: The major product is the corresponding sulfide.
Scientific Research Applications
Sodium 3-bromo-4-ethoxybenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 3-bromo-4-ethoxybenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-bromo-3-methoxybenzene-1-sulfinate
- Sodium 3-bromo-4-methoxybenzene-1-sulfinate
- Sodium 3-chloro-4-ethoxybenzene-1-sulfinate
Uniqueness
Sodium 3-bromo-4-ethoxybenzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8BrNaO3S |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
sodium;3-bromo-4-ethoxybenzenesulfinate |
InChI |
InChI=1S/C8H9BrO3S.Na/c1-2-12-8-4-3-6(13(10)11)5-7(8)9;/h3-5H,2H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
DFFJPZLLZVKURY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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